molecular formula C19H26FN3O3 B10775874 (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid CAS No. 2365471-39-0

(S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid

Cat. No.: B10775874
CAS No.: 2365471-39-0
M. Wt: 363.4 g/mol
InChI Key: MVDXLPCBCLGFHC-MRXNPFEDSA-N
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Preparation Methods

The preparation of 5-fluoro ADB metabolite 7 involves the ester hydrolysis of 5-fluoro ADB by carboxylesterase . The synthetic route typically includes the following steps:

Chemical Reactions Analysis

5-Fluoro ADB metabolite 7 undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

CAS No.

2365471-39-0

Molecular Formula

C19H26FN3O3

Molecular Weight

363.4 g/mol

IUPAC Name

(2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26)21-17(24)15-13-9-5-6-10-14(13)23(22-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H,21,24)(H,25,26)/t16-/m1/s1

InChI Key

MVDXLPCBCLGFHC-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

Origin of Product

United States

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